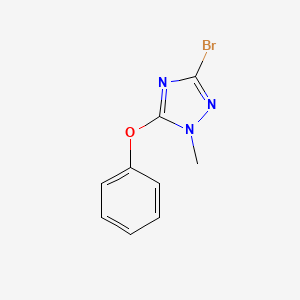

3-溴-1-甲基-5-苯氧基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is a useful intermediate used in the preparation of substituted triazoles .

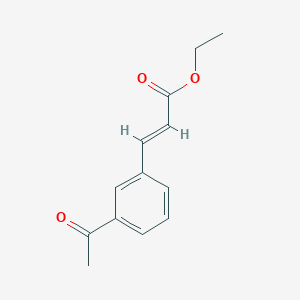

Molecular Structure Analysis

The molecular formula of “3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is C3H4BrN3 . The structure is available as a 2D Mol file or as a computed 3D SD file .科学研究应用

Coordination Chemistry and Ligand Design

3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole serves as a ligand for transition metals, enabling the creation of coordination complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Researchers explore the unique bonding interactions between the triazole ring and metal ions, leading to novel compounds with tailored properties .

Catalysis in Ester Synthesis

This compound belongs to a family of 1,2,4-triazoles capable of accepting and transferring acyl groups during synthetic reactions. Specifically, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole acts as a catalyst for ester synthesis. For instance, it facilitates the preparation of esters like 2,2-dimethylacetoacetic acid ethyl ester. Researchers appreciate its efficiency and selectivity in promoting acylation reactions .

Antiproliferative Activity

Although not widely studied, some derivatives of 1,2,4-triazoles exhibit antiproliferative properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrates potent antiproliferative effects against MV4-11 cells. Further investigations into the antitumor potential of related compounds may reveal additional applications .

Substituted Triazoles and Medicinal Chemistry

Researchers use 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole as an intermediate in the synthesis of substituted triazoles. These derivatives often serve as building blocks in medicinal chemistry. By modifying the triazole scaffold, scientists explore potential drug candidates, including antifungal, antiviral, and anticancer agents .

Agrochemicals and Plant Protection

Phenoxy-substituted triazoles have gained attention in agrochemical research. While specific studies on 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole are limited, its structural features suggest potential applications as fungicides, herbicides, or plant growth regulators. Investigating its effects on plant physiology and pests could yield valuable insights .

Materials Science and Functional Materials

Given its unique structure, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole may find use in materials science. Researchers explore its properties as a building block for functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. By incorporating this compound into novel architectures, they aim to enhance device performance .

属性

IUPAC Name |

3-bromo-1-methyl-5-phenoxy-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFOUPXCZOZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671924.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)

![4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2671935.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B2671942.png)